1-(2-Bromophenyl)cyclohexan-1-ol
Overview
Description
1-(2-Bromophenyl)cyclohexan-1-ol is a chemical compound that has gained attention in scientific research and industry due to its unique physical and chemical properties. It is a cycloalkane, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structure of cycloalkanes . It consists of a cyclohexane ring with a hydroxyl group (-OH) and a 2-bromophenyl group attached to it. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds . These properties include density, color, hardness, melting and boiling points, and electrical conductivity . The exact properties would need to be determined experimentally.Scientific Research Applications
Molecular Recognition
1-(2-Bromophenyl)cyclohexan-1-ol has been explored in the field of molecular recognition. For instance, Khanvilkar and Bedekar (2018) utilized a related compound, 2-(quinolin-8-yloxy)cyclohexan-1-ol, as a chiral solvating agent for molecular recognition of enantiomers of various acids. This application was detected through NMR or fluorescence spectroscopy, demonstrating the compound's potential in analytical chemistry and molecular diagnostics (Khanvilkar & Bedekar, 2018).
Catalysis and Synthesis
The compound's derivatives have been employed in catalytic processes and synthesis. Brunner, Obermann, and Wimmer (1986) reported the enantioselective phenylierung (phenylation) of cis-cyclohexan-1,2-diol, a related compound, using triphenylbismuth diacetate, demonstrating its utility in stereoselective synthetic processes (Brunner, Obermann, & Wimmer, 1986).
Chiral Auxiliaries in Synthesis
In the domain of asymmetric synthesis, derivatives of this compound, like (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol, have been used as chiral auxiliaries. Basavaiah and Krishna (1995) demonstrated their application in the enantioselective synthesis of α-hydroxy acids, highlighting the compound's significance in producing optically active molecules (Basavaiah & Krishna, 1995).
Properties
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXLFAJLQNFHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307727 | |
Record name | 1-(2-Bromophenyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255837-16-2 | |
Record name | 1-(2-Bromophenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=255837-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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